rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid is a synthetic organic compound. It is characterized by the presence of a cyclopropane ring, a phenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenol derivatives.
Reduction: Reduction reactions can target the cyclopropane ring, converting it into a more stable cyclohexane ring.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Phenol derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides due to its stable Fmoc protecting group.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.
Medicine
Drug Development: Potential use in the development of peptide-based drugs.
Industry
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its reactivity in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. The cyclopropane ring provides rigidity to the peptide structure, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclohexane-1-carboxylic acid
- rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopentane-1-carboxylic acid
Uniqueness
- Structural Rigidity : The cyclopropane ring provides more rigidity compared to cyclohexane and cyclopentane rings.
- Reactivity : The presence of the Fmoc group makes it highly suitable for peptide synthesis, offering stability and ease of removal.
This detailed article provides a comprehensive overview of rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C26H23NO4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)23-13-22(23)17-11-9-16(10-12-17)14-27-26(30)31-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29) |
InChI Key |
XJKYYUMIPCYFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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